Naloxone-6-hydrazone

Descripción

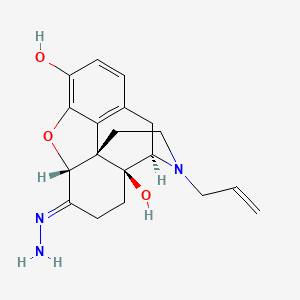

Naloxone-6-hydrazone is a chemically modified derivative of naloxone, a well-established opioid receptor antagonist. The modification involves the introduction of a hydrazone group (-NH-N=C<) at the C6 position of the naloxone structure. This alteration significantly impacts its pharmacokinetic and pharmacodynamic properties, particularly its duration of action and receptor-binding affinity. Hydrazone derivatives like this compound are synthesized through the condensation of naloxone with hydrazine or substituted hydrazides, often under controlled conditions in organic solvents .

Key structural features of this compound include:

Propiedades

Número CAS |

73674-85-8 |

|---|---|

Fórmula molecular |

C19H23N3O3 |

Peso molecular |

341.4 g/mol |

Nombre IUPAC |

(4R,4aS,7E,7aR,12bS)-7-hydrazinylidene-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C19H23N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,14,17,23-24H,1,5-10,20H2/b21-12+/t14-,17+,18+,19-/m1/s1 |

Clave InChI |

XQQRNWNMEFUSMN-UTWDOOMRSA-N |

SMILES |

C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

SMILES isomérico |

C=CCN1CC[C@]23[C@@H]4/C(=N/N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

SMILES canónico |

C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Sinónimos |

naloxazone naloxone-6-hydrazone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes the differences between Naloxone-6-hydrazone and related compounds:

| Compound | Structural Modification | Isomerism | Activity | Duration of Action | Key Applications |

|---|---|---|---|---|---|

| Naloxone | None | N/A | Pure antagonist | Short-acting (30–90 min) | Opioid overdose reversal |

| This compound | Hydrazone at C6 | Syn-anti isomerism | Long-acting antagonist | Prolonged (>24 hours) | Research tool for opioid studies |

| Naloxazone | Hydrazone derivative | Syn-anti isomerism | Irreversible antagonist | Long-lasting | Preclinical studies |

| Naloxone benzoylhydrazone | Benzoylhydrazone at C6 | N/A | Mixed agonist/antagonist | Variable | Pain management research |

Key Findings:

Duration of Action :

- This compound and naloxazone exhibit prolonged effects compared to naloxone. This is attributed to their irreversible or tight-binding interactions with opioid receptors, as demonstrated in studies by Luke et al. (1988) .

- In contrast, naloxone’s short half-life limits its utility in chronic settings but makes it ideal for acute overdose reversal .

Isomerism and Receptor Affinity :

- Syn-anti isomerism in hydrazone derivatives critically affects receptor binding. Kolb and Hua (1984) demonstrated that syn isomers of naloxone hydrazones exhibit higher affinity for μ-opioid receptors compared to anti isomers .

Functional Activity :

Physicochemical Properties

| Property | Naloxone | This compound | Naloxazone |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₁NO₄·HCl | C₁₉H₂₂N₂O₄·HCl | C₁₉H₂₂N₂O₄·HCl |

| Solubility | Water-soluble | Slightly soluble | Poorly soluble |

| Stability | Stable at -20°C | Sensitive to hydrolysis | Sensitive to light |

Therapeutic and Research Implications

- Naloxone : Remains the gold standard for opioid overdose reversal due to rapid onset and safety .

- This compound : Investigated for long-term opioid blockade in addiction therapy, though its instability in aqueous environments poses challenges .

- Naloxazone : Used in preclinical models to study opioid receptor internalization and tolerance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.